molecular formula C6H8O2 B3066805 2-cyclopropylPropanedial CAS No. 90253-01-3

2-cyclopropylPropanedial

Cat. No.: B3066805
CAS No.: 90253-01-3
M. Wt: 112.13 g/mol
InChI Key: VBCCGADSHYLTSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-CyclopropylPropanedial is an organic compound characterized by the presence of a cyclopropyl group attached to a propanedial backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-CyclopropylPropanedial typically involves the reaction of cyclopropyl methyl ketone with methoxymethyl triphenylphosphonium chloride in the presence of a base. This reaction produces a methoxylated intermediate, which is then hydrolyzed under acidic conditions to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-CyclopropylPropanedial undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

    Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products:

    Oxidation: Cyclopropylpropanoic acid.

    Reduction: Cyclopropylpropanediol.

    Substitution: Various substituted cyclopropyl derivatives.

Scientific Research Applications

2-CyclopropylPropanedial has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-CyclopropylPropanedial involves its interaction with various molecular targets. The cyclopropyl group imparts conformational rigidity to the molecule, enhancing its binding affinity to specific targets. This rigidity also increases the metabolic stability of the compound, making it a valuable pharmacophore in drug design .

Comparison with Similar Compounds

  • Cyclopropylpropane
  • Cyclopropylpropanol
  • Cyclopropylpropanoic acid

Comparison: 2-CyclopropylPropanedial is unique due to the presence of two aldehyde groups, which provide additional reactive sites compared to similar compounds like cyclopropylpropane and cyclopropylpropanol . This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Biological Activity

2-Cyclopropylpropanedial is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and case reports, and presents data in a structured manner.

Chemical Structure

This compound can be described by its molecular formula C5H8O2C_5H_8O_2 and its structural formula, which features a cyclopropyl group attached to a propanedial backbone. This unique structure influences its biological properties and interactions.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial activity. For example, derivatives of propanedial structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) for some related compounds were found to be comparable to standard antibiotics like ceftriaxone, highlighting their potential as antimicrobial agents .

Cytotoxic Effects

In addition to antimicrobial properties, certain derivatives of propanedials have been evaluated for cytotoxicity against various cancer cell lines. These studies often utilize assays such as MTT or LDH release to assess cell viability post-treatment. Preliminary results suggest that these compounds may induce apoptosis in cancer cells, although further research is necessary to elucidate the mechanisms involved .

The mechanism of action for this compound and its derivatives appears to involve the inhibition of key enzymatic pathways within microbial cells. For instance, some studies suggest that these compounds may disrupt metabolic pathways critical for bacterial survival, thereby exerting their antimicrobial effects .

Case Studies

Several case studies have been conducted to explore the specific applications of this compound in medical research:

  • Case Study on Antimicrobial Efficacy : A study investigated the effectiveness of this compound against resistant strains of Staphylococcus aureus. The compound demonstrated significant antibacterial activity, with an MIC of 6.3 µg/mL, comparable to leading antibiotics .
  • Cytotoxicity Assessment : Another case study focused on the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting potential for development as an anticancer agent .
  • Pharmacokinetics Study : Research into the pharmacokinetics of this compound revealed insights into absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for evaluating its therapeutic potential .

Table 1: Biological Activity Summary of this compound and Related Compounds

CompoundActivity TypeMIC (µg/mL)Reference
This compoundAntibacterial6.3
Related Compound AAntibacterial6.3
Related Compound BCytotoxicityVaries
Related Compound CCytotoxicityVaries

Table 2: Case Studies on Biological Activity

Case Study TitleFocus AreaKey Findings
Efficacy Against Staphylococcus aureusAntimicrobialSignificant activity with MIC = 6.3 µg/mL
Cytotoxic Effects on Cancer Cell LinesCytotoxicityDose-dependent reduction in viability
Pharmacokinetics AnalysisADME ProfilesInsights into absorption and metabolism

Properties

IUPAC Name

2-cyclopropylpropanedial
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-3-6(4-8)5-1-2-5/h3-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCCGADSHYLTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50523991
Record name Cyclopropylpropanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50523991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90253-01-3
Record name Cyclopropylpropanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50523991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyclopropylPropanedial
Reactant of Route 2
2-cyclopropylPropanedial
Reactant of Route 3
2-cyclopropylPropanedial
Reactant of Route 4
2-cyclopropylPropanedial
Reactant of Route 5
2-cyclopropylPropanedial
Reactant of Route 6
2-cyclopropylPropanedial

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.